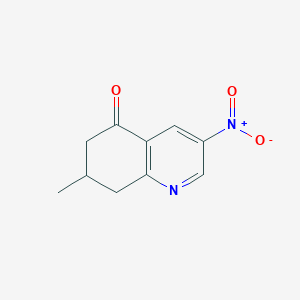

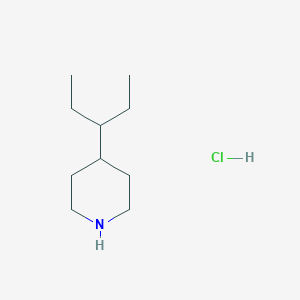

7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone

Overview

Description

This would typically include the compound’s systematic name, its common name (if any), and its classification (e.g., organic, inorganic, etc.).

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications

Chemistry and Synthetic Applications :

- Nitroquinolones like 7,8-Dihydro-7-methyl-3-nitro-5(6H)-quinolone are used in chemistry for synthesizing new biologically active compounds. A study by Nishiwaki (2010) discusses how nitro groups activate the quinolone framework for chemical transformations, leading to diverse derivatives with potential biological activities (Nishiwaki, 2010).

Antibacterial Properties :

- Quinolone derivatives have significant antibacterial properties. Emami et al. (2013) synthesized N-substituted piperazinylquinolones with nitrofuran functionality, demonstrating their effectiveness against various bacteria (Emami et al., 2013).

- Al-Trawneh et al. (2014) developed 7-aryl-6-fluoro-8-nitroquinolones showing higher antibacterial activity than ciprofloxacin against certain bacterial strains (Al-Trawneh et al., 2014).

Antagonist Activity at Receptors :

- Carling et al. (1993) synthesized 3,4-Dihydro-2(1H)-quinolones, which act as antagonists at glycine-site NMDA and AMPA receptors. This demonstrates the potential of these compounds in targeting specific receptors in the brain (Carling et al., 1993).

Synthetic Methodologies :

- Riesgo et al. (1996) developed improved methods for preparing amino aldehydes from quinolones, which could be used in various synthetic applications, indicating the versatility of these compounds in chemical syntheses (Riesgo et al., 1996).

Transformation and Metabolism Studies :

- Parshikov and Sutherland (2012) studied the microbial transformations of antimicrobial quinolones, revealing how microorganisms metabolize these compounds, which is crucial for understanding their environmental impact and degradation (Parshikov & Sutherland, 2012).

Antioxidant Properties :

- Vogt et al. (2018) investigated the antioxidant effect of a quinolone derivative with an organoselenium group, highlighting the potential of quinolone compounds as antioxidants (Vogt et al., 2018).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, as well as appropriate safety precautions.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas of interest for further study.

Please consult with a professional chemist or a reliable scientific database for more specific information. It’s always important to handle chemical compounds safely and responsibly.

properties

IUPAC Name |

7-methyl-3-nitro-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-6-2-9-8(10(13)3-6)4-7(5-11-9)12(14)15/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINMDSXSMNZPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)propan-1-one](/img/structure/B2649223.png)

![1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2649226.png)

![2-(4-{[4-(3-Methylphenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine](/img/structure/B2649230.png)

![Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B2649235.png)

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B2649237.png)

![3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2649242.png)

![4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2649243.png)

![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2649245.png)